Fosmetpantotenate

Catalog No.
S528387
CAS No.
1858268-66-2
M.F
C20H31N2O9P
M. Wt
474.4468
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosmetpantotenate

CAS Number

1858268-66-2

Product Name

Fosmetpantotenate

IUPAC Name

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C20H31N2O9P

Molecular Weight

474.4468

InChI

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1

InChI Key

HUWUHKIPYXWUPN-YVRVQSMLSA-N

SMILES

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

Fosmetpantotenate; RE-024; RE024; RE 024.

Description

The exact mass of the compound Fosmetpantotenate is 474.1767 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in PKAN

PKAN is caused by mutations in the pantothenate kinase 2 (PANK2) gene, which leads to a deficiency of coenzyme A (CoA). CoA is a crucial molecule involved in various metabolic processes within the cell. Fosmetpantotenate, a derivative of pantothenic acid (vitamin B5), is believed to bypass the dysfunctional PANK2 enzyme and directly replenish CoA levels in the cells. This theoretical mechanism suggests it could potentially improve the neurological symptoms associated with PKAN. Source: An efficacy, safety and tolerability study of Fosmetpantotenate in PKAN:

Clinical Trials

Research on Fosmetpantotenate is primarily focused on clinical trials to assess its efficacy, safety, and tolerability in PKAN patients. One such study, sponsored by Retrophin Inc., is a randomized, double-blind, placebo-controlled trial with an open-label extension. This study aims to determine if Fosmetpantotenate can improve symptoms, stabilize disease progression, and establish its safety profile in PKAN patients. Source: An efficacy, safety and tolerability study of Fosmetpantotenate in PKAN:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

474.1767

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-07-15

Explore Compound Types